Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
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Overview
Description
“Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate” is a compound that has been studied for its potential anticancer activities . It is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives . The compound has been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .
Synthesis Analysis
The compound is synthesized from a series of reactions involving various reagents . The synthesis process involves the design and creation of imidazo[2,1-b]thiazole-based chalcone derivatives . The specific details of the synthesis process are not available in the search results.Scientific Research Applications
Antihypertensive Applications
Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is related to nonpeptide angiotensin II receptor antagonists, which have shown potent antihypertensive effects upon oral administration. These compounds, including tetrazole derivatives like DuP 753, have been under development for treating hypertension due to their high affinity for the angiotensin II receptor and good oral potency (Carini et al., 1991).
Anticancer and Antitumor Activities
A series of novel substituted compounds have been synthesized and examined for their antiproliferative effects against breast cancer cell lines in vitro, showing comparable or greater effects than cisplatin. Compounds bearing a 5-fluoro-2-hydroxyphenyl substituent were among the most active derivatives, highlighting the potential of such compounds in developing effective cancer therapeutics (Karthikeyan et al., 2017).
Radiosensitizing Properties
Imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their potential as effective radiosensitizers and anticarcinogenic compounds, indicating their utility in enhancing the efficacy of radiotherapy in cancer treatment. These compounds have shown considerable in vitro anticancer activity and effectiveness in combination with radiation therapy, suggesting their role in the treatment of hepatocellular carcinoma and melanoma (Majalakere et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some imidazo[2,1-b]thiazole-based chalcone derivatives have shown to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .
Biochemical Pathways
For instance, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Based on related compounds, it can be inferred that the compound may have cytotoxic activity on cancer cells .
Properties
IUPAC Name |
methyl 4-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c1-27-19(26)13-4-8-15(9-5-13)22-18(25)17-11-28-20-23-16(10-24(17)20)12-2-6-14(21)7-3-12/h2-11H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVZBKJOHVTKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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